molecular formula C10H17NO2 B1492564 Ethyl 2-aminospiro[3.3]heptane-2-carboxylate CAS No. 2098045-26-0

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Cat. No. B1492564
CAS RN: 2098045-26-0
M. Wt: 183.25 g/mol
InChI Key: AQEUFYYGEDPHLC-UHFFFAOYSA-N
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Description

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate, also known as Ethyl-2-aminospiro[3.3]heptane-2-carboxylate, is a synthetic compound of the aminoalcohol class. This compound has a wide range of applications in the field of medicinal chemistry, as it has been used in the synthesis of various pharmaceuticals and drugs. It is a versatile compound that has been used in the synthesis of many different drugs, including anti-cancer drugs and anti-inflammatory drugs.

Scientific Research Applications

Drug Discovery: Modulation of Pharmacokinetic Profiles

In the realm of drug discovery, Ethyl 2-aminospiro[3.3]heptane-2-carboxylate has been identified as a promising candidate for modulating the pharmacokinetic profiles of pharmaceutical compounds. The spiro[3.3]heptane structure, to which this compound belongs, has been shown to be less lipophilic and more soluble in aqueous solutions compared to traditional six-membered monocyclic counterparts. This makes it a valuable scaffold for increasing metabolic stability and resistance in drug molecules .

Antibiotic Development: Ciprofloxacin Analogues

The compound’s utility extends to antibiotic development, where it has been used to create analogues of ciprofloxacin. By incorporating the spiro[3.3]heptane unit into the fluoroquinolone scaffold, researchers have developed new ciprofloxacin derivatives with enhanced metabolic resistance, which is crucial for combating antibiotic resistance .

Chemical Space Exploration: Access to Novel Structures

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate allows chemists to explore deeper chemical spaces by transitioning from linear to angular spiro[3.3]heptanes. This transition enables the synthesis of compounds with unique structural features that can serve as chemically stable surrogates for traditionally used compounds .

Synthetic Chemistry: Advanced Spirocycles

In synthetic chemistry, this compound is used to introduce various substituents on the carbon atoms of spirocycles. The advanced angular spirocycles synthesized from Ethyl 2-aminospiro[3.3]heptane-2-carboxylate have shown potential in few-step syntheses, demonstrating the versatility of the spiro[3.3]heptane core .

Pharmacology: Anti-Angiogenic Properties

The spiro[3.3]heptane core, when used as a surrogate for a carbonyl group in drug molecules like thalidomide, has exhibited promising anti-angiogenic properties. This suggests potential applications in the development of anti-cancer and anti-inflammatory drugs .

Material Science: Functional Group Introduction

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate serves as a precursor for introducing functional groups such as nitriles and sulfonamides into spiro[3.3]heptane structures. This is particularly useful in material science for creating compounds with specific properties for various applications .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and purity, Ethyl 2-aminospiro[3.3]heptane-2-carboxylate can be used as a reference standard in analytical chemistry. It helps in the calibration of analytical instruments and the validation of analytical methods .

Neuropharmacology: GABAA Receptor Studies

Although the oxetane analogue of diazepam, which shares a similar spiro[3.3]heptane structure, was inactive in binding to GABAA receptor subtypes, the structural information obtained from such studies can inform future research in neuropharmacology. This highlights the compound’s role in studying receptor-ligand interactions .

properties

IUPAC Name

ethyl 2-aminospiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-8(12)10(11)6-9(7-10)4-3-5-9/h2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEUFYYGEDPHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

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